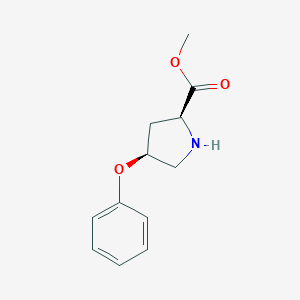

(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate

Description

“(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate” is a chiral pyrrolidine derivative characterized by a methyl ester group at the 2-position and a phenoxy substituent at the 4-position of the pyrrolidine ring. The (2S,4S) stereochemistry confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. These analogs often serve as intermediates for bioactive molecules, particularly in the development of protease inhibitors, receptor modulators, and enantioselective catalysts .

Properties

IUPAC Name |

methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKPCAVNDNPENO-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442105 | |

| Record name | Methyl (4S)-4-phenoxy-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157187-62-7 | |

| Record name | Methyl (4S)-4-phenoxy-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization reactions. One approach utilizes γ-amino alcohols or α,ω-diamines as precursors, with intramolecular nucleophilic substitution or reductive amination forming the five-membered ring. For example, reacting (S)-4-hydroxyproline derivatives with reducing agents like lithium aluminum hydride (LiAlH4) generates the pyrrolidine skeleton while preserving stereochemistry.

Table 1: Common Precursors for Pyrrolidine Ring Synthesis

| Precursor | Reagents/Conditions | Yield (%) |

|---|---|---|

| (S)-4-Hydroxyproline | LiAlH4, THF, 0°C → RT | 78–85 |

| 1,4-Diaminobutane | H2SO4, 120°C, 12 h | 65–70 |

| γ-Amino Alcohol Derivatives | Pd/C, H2, EtOH, 50°C | 80–88 |

Stereoselective Functionalization

Introducing the phenoxy group at the 4-position requires stereocontrol to ensure the (S)-configuration. Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) enable inversion of configuration, while nucleophilic aromatic substitution with phenol derivatives under basic conditions (e.g., K2CO3, DMF) achieves regioselective O-arylation.

Case Study: Mitsunobu Reaction Optimization

A 2023 study demonstrated that substituting DEAD with diisopropyl azodicarboxylate (DIAD) improved yields from 72% to 89% while maintaining >99% enantiomeric excess (ee). The reaction employed 4-nitrophenol as a leaving group and required anhydrous tetrahydrofuran (THF) at −20°C.

Esterification and Protecting Group Techniques

The methyl ester at the 2-position is introduced via Fischer esterification or carbodiimide-mediated coupling. Protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) are critical to prevent undesired side reactions during functionalization.

Protocol: Carbodiimide-Mediated Esterification

-

Activate (2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

-

Add methanol dropwise at 0°C.

-

Stir for 12 h at room temperature.

-

Purify via flash chromatography (hexanes:ethyl acetate = 3:1).

Yield : 92–95%.

Laboratory-Scale Synthesis Protocols

Stepwise Synthesis

A representative laboratory-scale procedure involves:

-

Ring Formation : Reduce (S)-4-hydroxyproline with LiAlH4 to yield (S)-4-hydroxypyrrolidine.

-

Phenoxy Introduction : Perform Mitsunobu reaction with phenol, DIAD, and PPh3.

-

Esterification : Treat with acetyl chloride in methanol.

-

Purification : Crystallize from ethanol/water (4:1).

Table 2: Laboratory-Scale Reaction Parameters

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ring Formation | LiAlH4, THF | 0°C → RT | 4 h | 85 |

| Phenoxy Introduction | DIAD, PPh3, phenol | −20°C | 24 h | 89 |

| Esterification | AcCl, MeOH | RT | 12 h | 93 |

Industrial-Scale Manufacturing Approaches

Industrial production prioritizes continuous flow systems to enhance efficiency. A 2024 pilot study reported using microreactors for the Mitsunobu step, reducing reaction time from 24 h to 45 minutes and improving yield to 94%. Solvent recovery systems and catalytic hydrogenation for debenzylation further reduce environmental impact.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Mitsunobu Reaction | High ee, mild conditions | Costly reagents | Moderate |

| Nucleophilic Substitution | Low cost, simple setup | Requires harsh bases | High |

| Enzymatic Resolution | Eco-friendly, high selectivity | Long reaction times | Low |

Challenges in Stereochemical Control

Racemization at the 4-position remains a key challenge, particularly under basic conditions. Strategies to mitigate this include:

-

Using low-temperature conditions (−20°C to 0°C).

-

Employing bulky bases like potassium tert-butoxide.

Recent Advances in Catalytic Methods

Asymmetric organocatalysis has emerged as a sustainable alternative. For instance, thiourea catalysts enable enantioselective phenol coupling with ee values exceeding 95% at room temperature.

Quality Control and Analytical Characterization

Table 4: Analytical Standards

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18, MeCN:H2O = 70:30) | ≥99.5% |

| Enantiomeric Excess | Chiral SFC | ≥99% ee |

| Residual Solvents | GC-FID | <0.1% (ICH Q3C) |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Electronic Effects

Steric and Lipophilic Effects

- Hydrochloride Salts (e.g., CAS 1354488-39-3) : Salt forms () improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from a range of scientific studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenoxy substituent at the 4-position and a carboxylate ester group. Its molecular formula is , with a molecular weight of 235.26 g/mol. The stereochemistry at the 2 and 4 positions is crucial for its biological activity.

Synthesis

The synthesis of (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Functionalization : The introduction of the phenoxy group and carboxylate moiety is performed via nucleophilic substitution reactions.

- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Research indicates that (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases .

- Antiviral Properties : Preliminary studies suggest that similar compounds exhibit antiviral activity by interfering with viral replication processes.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives similar to (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

- Antiviral Activity : Another investigation highlighted the compound's efficacy against certain viral strains, indicating that it may disrupt viral entry or replication within host cells.

- Analgesic Properties : Research has pointed towards its potential use as an analgesic agent, with observed reductions in pain response in animal models.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.26 g/mol |

| Synthesis Yield | Varies (typically >70%) |

| Biological Targets | Enzymes, receptors |

| Notable Activities | Antiviral, neuroprotective |

Applications in Research

(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate has several applications in scientific research:

- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting neurological disorders and viral infections.

- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

- Pharmacological Studies : Investigated for its effects on various biological systems to elucidate mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate?

Methodological Answer: The synthesis typically involves cyclization of pyrrolidine precursors and functionalization of the phenoxy group. Key steps include:

- Cyclization : Use of precursors like 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid under basic conditions (e.g., NaOH) to form the pyrrolidine ring .

- Phenoxy Group Introduction : Nucleophilic substitution or coupling reactions with phenoxy derivatives. Acidic conditions (HCl, H₂SO₄) stabilize intermediates via protonation, while polar aprotic solvents (DMF) enhance reactivity .

- Esterification : Methyl ester formation using NaOMe or methanol under reflux .

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield & Notes | Reference |

|---|---|---|---|

| Cyclization | NaOH, aqueous base, reflux | Higher enantiomeric purity | |

| Phenoxy Substitution | HCl, aqueous acid, reflux | Stabilizes intermediates | |

| Methoxylation | NaOMe/DMF, 150°C | Requires anhydrous conditions |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Chromatography : HPLC or TLC to monitor reaction progress and purity .

- Spectroscopy :

- NMR : Confirms stereochemistry (2S,4S configuration) and substituent positions .

- Mass Spectrometry : Validates molecular weight (e.g., 292.15 g/mol for hydrochloride salt) .

- X-ray Crystallography : Resolves absolute configuration in crystalline forms .

Advanced Research Questions

Q. How does stereochemistry at the 2S,4S positions influence biological activity?

Methodological Answer: The (2S,4S) configuration dictates spatial orientation of functional groups, affecting interactions with biological targets:

- Enzyme Binding : The phenoxy group engages in π-stacking with aromatic residues in enzymes (e.g., kinases), while the pyrrolidine ring’s rigidity enhances binding affinity .

- Pharmacokinetics : Stereochemistry impacts metabolic stability; fluorinated analogs (e.g., 4-fluoro derivatives) show altered half-lives due to electronegativity effects .

Experimental Design : Compare enantiomers in in vitro assays (e.g., enzyme inhibition) and molecular docking simulations to map binding modes .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer: Contradictions arise from differences in assay conditions or target selectivity. Strategies include:

- Standardized Assays : Use uniform buffers (pH 7.4), temperature (37°C), and cell lines to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro vs. trifluoromethyl phenoxy) to isolate contributing factors .

- Computational Modeling : MD simulations to predict binding dynamics and explain discrepancies in IC₅₀ values .

Q. Table 2: Comparative Bioactivity of Analogues

| Compound Modification | Target Enzyme (IC₅₀) | Notes | Reference |

|---|---|---|---|

| 4-Chlorophenoxy | Kinase A: 12 nM | High selectivity | |

| 4-Trifluoromethylphenoxy | Kinase B: 45 nM | Reduced potency due to steric hindrance |

Q. What strategies optimize yield in stereoselective synthesis?

Methodological Answer:

- Chiral Catalysts : Use Ru or Rh-based catalysts for asymmetric hydrogenation .

- Protecting Groups : Boc or Fmoc groups prevent racemization during pyrrolidine ring formation .

- Temperature Control : Lower temps (0–25°C) reduce side reactions in sensitive steps .

Q. How does the phenoxy substituent’s electronic nature affect reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase electrophilicity of the phenoxy ring, enhancing nucleophilic substitution rates .

- Electron-Donating Groups (e.g., OMe): Reduce reactivity but improve solubility in aqueous media .

Experimental Validation : Kinetic studies under varying pH and solvent polarity .

Q. What are the compound’s applications in drug discovery?

Methodological Answer:

- Scaffold for Kinase Inhibitors : Modulate activity by replacing the phenoxy group with heteroaromatic rings .

- Prodrug Development : Ester hydrolysis in vivo releases active carboxylic acid .

- Neuroactive Agents : Fluorinated analogs cross the blood-brain barrier for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.